Iloprost phenacyl ester Iloprost phenacyl ester Iloprost, also known as iloprost-pe, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Iloprost is considered to be a practically insoluble (in water) and relatively neutral molecule. Iloprost has been detected in multiple biofluids, such as urine and blood. Within the cell, iloprost is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 122405-30-5
VCID: VC20882507
InChI: InChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11-
SMILES: CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O
Molecular Formula: C30H38O5
Molecular Weight: 478.6 g/mol

Iloprost phenacyl ester

CAS No.: 122405-30-5

Cat. No.: VC20882507

Molecular Formula: C30H38O5

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

Iloprost phenacyl ester - 122405-30-5

Specification

Description Iloprost, also known as iloprost-pe, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Iloprost is considered to be a practically insoluble (in water) and relatively neutral molecule. Iloprost has been detected in multiple biofluids, such as urine and blood. Within the cell, iloprost is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 122405-30-5
Molecular Formula C30H38O5
Molecular Weight 478.6 g/mol
IUPAC Name phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate
Standard InChI InChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11-
Standard InChI Key CZUMMMDKQYRZDP-JCAXBLPDSA-N
Isomeric SMILES CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)OCC(=O)C3=CC=CC=C3)/C2)O)O
SMILES CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O
Canonical SMILES CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O

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